Regioselectivity Control in [2+3] Cycloaddition with Aryl Isothiocyanates
In reactions with aryl isothiocyanates, the N-substituent dictates the major product. Aziridines bearing an N-cyclohexyl or N-isopropyl group (as in 1-cyclohexyl-2-isopropylaziridine) favor the formation of product type (a) (4-aroyl-5-arylamino-4-thiazoline) via a [2+3] cycloaddition. In contrast, an N-methyl substituent shifts the reaction pathway to favor product type (b) (2-arylamino-4-aroyl-4-thiazoline) [1].
| Evidence Dimension | Regioselectivity / Product Distribution |
|---|---|
| Target Compound Data | Product type (a) is isolated in greater quantity |
| Comparator Or Baseline | N-methyl substituted aziridine: Product type (b) is isolated in greater quantity |
| Quantified Difference | A switch in major product formation; exact yield ratios were not numerically specified in the abstract but are detailed in the full text of the primary source. |
| Conditions | Reaction of 3-aroylaziridines with a variety of aryl isothiocyanates in refluxing benzene |
Why This Matters
This qualitative but stark difference in product outcome is critical for synthetic route planning, enabling the selective synthesis of 4-aroyl-4-thiazolines which may be inaccessible or formed in low yields with simpler aziridines.
- [1] Lown, J. W., Dallas, G., & Maloney, T. W. (1969). Reaction of 3-aroylaziridines with aryl isothiocyanates. Canadian Journal of Chemistry, 47(19), 3557-3567. View Source
